2-amino-7-hydroxy-4-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-4H-chromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-AMINO-7-HYDROXY-4-{3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}-4H-CHROMENE-3-CARBONITRILE is a complex organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-7-HYDROXY-4-{3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}-4H-CHROMENE-3-CARBONITRILE typically involves a multicomponent reaction (MCR) strategy. This method includes the reaction of aldehydes or isatin with malononitrile and β-ketoesters in the presence of a catalyst . The reaction conditions often involve the use of methanol and calcium hydroxide at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-7-HYDROXY-4-{3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}-4H-CHROMENE-3-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Calcium hydroxide, methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives .
Scientific Research Applications
2-AMINO-7-HYDROXY-4-{3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}-4H-CHROMENE-3-CARBONITRILE has several scientific research applications, including:
Chemistry: Used as a key intermediate in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential antibacterial and anticancer properties.
Medicine: Investigated for its potential use in drug discovery and development.
Mechanism of Action
The mechanism of action of 2-AMINO-7-HYDROXY-4-{3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}-4H-CHROMENE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in cancer cells by interacting with cellular pathways that regulate cell death . Additionally, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-cyano-4-aryl-4H-chromenes: These compounds share a similar chromene core structure and exhibit comparable biological activities.
2-Amino-4-(4-hydroxy-3-methoxyphenyl)-7-methyl-4H-chromene-3-carbonitrile: Another derivative with similar antibacterial properties.
Uniqueness
2-AMINO-7-HYDROXY-4-{3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}-4H-CHROMENE-3-CARBONITRILE is unique due to its specific substitution pattern, which imparts distinct pharmacological properties.
Properties
Molecular Formula |
C25H22N2O4 |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
2-amino-7-hydroxy-4-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C25H22N2O4/c1-15-3-5-16(6-4-15)14-30-21-10-7-17(11-23(21)29-2)24-19-9-8-18(28)12-22(19)31-25(27)20(24)13-26/h3-12,24,28H,14,27H2,1-2H3 |
InChI Key |
KJOQDGLMNALKCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C3C4=C(C=C(C=C4)O)OC(=C3C#N)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.